molecular formula C8H4Cl2F2O3 B2764564 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid CAS No. 1153780-39-2

2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid

Cat. No.: B2764564
CAS No.: 1153780-39-2
M. Wt: 257.01
InChI Key: HDPFIVBWVDWCFF-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid is a synthetic organic compound characterized by the presence of dichlorophenoxy and difluoroacetic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid typically involves the reaction of 3,5-dichlorophenol with difluoroacetic acid under controlled conditions. The process may include the use of catalysts and specific reaction temperatures to ensure high yield and purity. For instance, the reaction can be catalyzed by palladium in an organic or aqueous medium .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize efficiency and minimize by-products. The process may also include purification steps such as crystallization or distillation to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide or halogens.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium hydroxide, halogens (chlorine, bromine).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to specific receptors. The exact pathways and targets can vary depending on the application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorophenol: A related compound with similar chemical properties but lacking the difluoroacetic acid moiety.

    2,4-Dichlorophenoxyacetic acid: Another herbicide with a similar structure but different functional groups.

Uniqueness

2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid is unique due to the presence of both dichlorophenoxy and difluoroacetic acid groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with similar compounds .

Properties

IUPAC Name

2-(3,5-dichlorophenoxy)-2,2-difluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F2O3/c9-4-1-5(10)3-6(2-4)15-8(11,12)7(13)14/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPFIVBWVDWCFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)OC(C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153780-39-2
Record name 2-(3,5-dichlorophenoxy)-2,2-difluoroacetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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